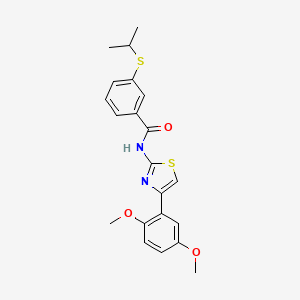

N-(4-(2,5-二甲氧基苯基)噻唑-2-基)-3-(异丙硫基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

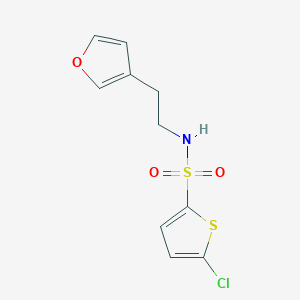

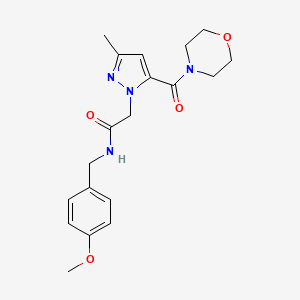

The compound N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide is a derivative of benzamide with a thiazole ring and additional functional groups that may contribute to its biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various benzamide derivatives with thiazole scaffolds and their biological activities, which can provide insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives with thiazole scaffolds often involves the formation of Schiff's bases and subsequent cyclization reactions. For example, microwave-assisted synthesis has been used to create a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which are structurally related to the compound of interest . The synthesis typically includes the use of IR, NMR, mass spectral study, and elemental analysis for structural confirmation.

Molecular Structure Analysis

The molecular structure of benzamide derivatives with thiazole rings is characterized by the presence of a five-membered thiazole ring containing nitrogen and sulfur atoms. The substitution patterns on the phenyl ring, such as methoxy groups, can significantly influence the molecular interactions and stability of these compounds . Crystal engineering approaches have been used to study the role of methyl functionality and non-covalent interactions in N-(thiazol-2-yl)benzamide derivatives .

Chemical Reactions Analysis

Benzamide derivatives with thiazole rings can undergo various chemical reactions depending on their substituents. For instance, the presence of electron-donating or electron-withdrawing groups can affect the reactivity of these compounds towards different biological targets . The synthesis of these compounds often involves reactions with benzoyl chloride, hydrazine, and other reagents to introduce the desired functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives with thiazole rings are influenced by their molecular structure. The presence of methoxy groups and other substituents can affect properties such as solubility, melting point, and stability. Some derivatives have been found to exhibit gelation behavior in certain solvents, which is attributed to specific non-covalent interactions and the presence of methyl groups . The antimicrobial and antifungal activities of these compounds suggest that they may interact with biological membranes or enzymes .

Relevant Case Studies

Several of the papers provided discuss the biological evaluation of benzamide derivatives with thiazole rings. For example, some compounds have been evaluated for their anticancer activity against various human cancer cell lines and showed promising results . Others have been tested for their antimicrobial and antifungal activities, with certain derivatives exhibiting significant activity . These studies provide a basis for understanding the potential applications of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide in medicinal chemistry.

科学研究应用

抗菌和抗真菌应用

- 噻唑衍生物,包括类似于 N-(4-(2,5-二甲氧基苯基)噻唑-2-基)-3-(异丙硫基)苯甲酰胺的结构,已表现出显著的抗菌活性。研究表明,这些化合物对各种细菌和真菌有效。具体而言,具有羟基、氨基和甲氧基等给电子基团的衍生物表现出增强的抗菌功效。例如,羟基和氨基取代的衍生物显示出最大的抗菌活性,三甲氧基取代的衍生物比二甲氧基和单甲氧基取代的衍生物具有更好的活性 (Chawla, 2016)。此外,另一项研究重点介绍了 N-苯基-4-(4-(噻唑-2-基)-苯基)-噻唑-2-胺衍生物的合成,该衍生物对几种细菌和真菌菌株表现出有效的抗菌特性,其中一些甚至比参考药物更有效 (Bikobo 等,2017)。

抗癌应用

- 噻唑衍生物也因其抗癌特性而被探索。一项涉及合成的研究 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺显示出对包括乳腺癌、肺癌、结肠癌和卵巢癌在内的各种癌细胞系的中等至优异的抗癌活性。一些衍生物表现出比参考药物依托泊苷更高的抗癌活性 (Ravinaik 等,2021)。此外,一项关于含有噻二唑骨架和苯甲酰胺基团的席夫碱的合成研究发现,合成的化合物显示出有希望的抗癌活性,其中一些具有与标准药物相当的 GI50 值 (Tiwari 等,2017)。

超分子化学

- 在超分子化学领域,N-(噻唑-2-基)苯甲酰胺衍生物因其凝胶化行为而得到认可。一项研究发现,特定的酰胺对乙醇/水和甲醇/水混合物表现出凝胶化行为,这归因于非共价相互作用,如 π-π 相互作用以及环状 N-H⋯N 和 S⋯O 相互作用。这一发现为材料科学开辟了潜在的应用 (Yadav & Ballabh,2020)。

作用机制

Target of Action

Similar compounds, such as 2c-b, are known to interact with theserotonin 5-HT2A receptor . This receptor plays a crucial role in the regulation of mood, cognition, and perception.

Mode of Action

Based on the structure and the known effects of similar compounds, it can be hypothesized that it acts as anagonist at its target receptor . Agonists bind to receptors and activate them to produce a biological response.

Biochemical Pathways

Activation of the serotonin 5-ht2a receptor can lead to various downstream effects, including the release ofsecondary messengers that modulate neuronal activity .

Pharmacokinetics

Similar compounds like 2c-b have anonset of action of 20–40 minutes when taken orally, an elimination half-life of 2.48 ± 3.20 hours, and a duration of action of 4–12 hours depending on the route of administration .

Result of Action

Activation of the serotonin 5-ht2a receptor can lead to changes in mood, cognition, and perception .

Action Environment

Factors such as the presence of other drugs, the user’s physiological state, and the method of administration can potentially influence the effects of similar compounds .

属性

IUPAC Name |

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-13(2)28-16-7-5-6-14(10-16)20(24)23-21-22-18(12-27-21)17-11-15(25-3)8-9-19(17)26-4/h5-13H,1-4H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZCYCFTJGLKEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate](/img/structure/B3003859.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B3003866.png)

![2-(4-ethylphenyl)-4-[2-(2-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3003876.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B3003880.png)

![2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine](/img/structure/B3003882.png)